molecular formula C13H17N3O2S B5372682 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide

1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No. B5372682
M. Wt: 279.36 g/mol
InChI Key: HNQZOHGYJXDGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide, also known as EPPS, is a chemical compound that has gained attention in scientific research due to its unique properties. EPPS is a sulfonamide derivative that has been shown to exhibit a variety of biological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and electrostatic interactions. This compound has been shown to bind to a variety of different proteins and nucleic acids, including the AMPA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the enhancement of synaptic plasticity, the improvement of memory formation, and the reduction of neuroinflammation. This compound has also been shown to exhibit antioxidant properties and to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide in lab experiments is its ability to enhance the activity of certain biological molecules, making it a useful tool for studying their function. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the use of 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide in scientific research. One area of interest is in the development of new drugs that target the AMPA receptor, which this compound has been shown to interact with. Another potential direction is in the use of this compound as a tool for studying the function of other biological molecules, such as nucleic acids and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide involves a multistep process that begins with the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid. This intermediate is then converted to this compound through the addition of sulfonamide groups using a variety of different methods, including the use of chlorosulfonic acid or sulfur trioxide.

Scientific Research Applications

1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide has been used in a variety of scientific research applications due to its ability to interact with biological molecules such as proteins and nucleic acids. One of the most notable applications of this compound is in the field of neuroscience, where it has been shown to enhance the activity of certain neurotransmitter receptors and improve synaptic plasticity.

properties

IUPAC Name

1-ethyl-N-(4-ethylphenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-11-5-7-12(8-6-11)15-19(17,18)13-9-14-16(4-2)10-13/h5-10,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQZOHGYJXDGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN(N=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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